Cas no 51355-83-0 (4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole)

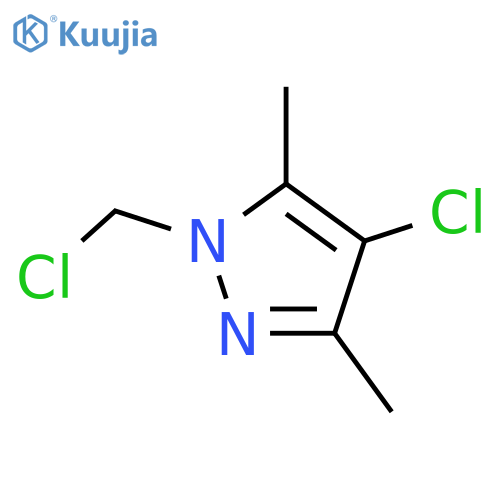

51355-83-0 structure

商品名:4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole

CAS番号:51355-83-0

MF:C6H8Cl2N2

メガワット:179.047119140625

MDL:MFCD04968628

CID:3058467

PubChem ID:7017357

4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-1-chloromethyl-3,5-dimethyl-1H-pyrazole

- 4-chloro-1-(chloromethyl)-3,5-dimethylpyrazole

- STK349420

- 4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole

- EN300-229206

- CS-0282788

- 51355-83-0

- AKOS000307124

- DTXSID301226911

-

- MDL: MFCD04968628

- インチ: InChI=1S/C6H8Cl2N2/c1-4-6(8)5(2)10(3-7)9-4/h3H2,1-2H3

- InChIKey: WNFADSDQCXKQQR-UHFFFAOYSA-N

- ほほえんだ: CC1=NN(CCl)C(=C1Cl)C

計算された属性

- せいみつぶんしりょう: 178.0064537Da

- どういたいしつりょう: 178.0064537Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 120

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM521421-1g |

4-Chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole |

51355-83-0 | 97% | 1g |

$577 | 2022-06-11 | |

| Enamine | EN300-229206-0.25g |

4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole |

51355-83-0 | 95% | 0.25g |

$670.0 | 2024-06-20 | |

| TRC | C611460-100mg |

4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole |

51355-83-0 | 100mg |

$ 70.00 | 2022-06-06 | ||

| Enamine | EN300-229206-2.5g |

4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole |

51355-83-0 | 95% | 2.5g |

$1428.0 | 2024-06-20 | |

| Enamine | EN300-229206-5.0g |

4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole |

51355-83-0 | 95% | 5.0g |

$2110.0 | 2024-06-20 | |

| Enamine | EN300-229206-10g |

4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole |

51355-83-0 | 10g |

$3131.0 | 2023-09-15 | ||

| Enamine | EN300-229206-1g |

4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole |

51355-83-0 | 1g |

$728.0 | 2023-09-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353458-500mg |

4-Chloro-1-(chloromethyl)-3,5-dimethyl-1h-pyrazole |

51355-83-0 | 97% | 500mg |

¥17609.00 | 2024-05-10 | |

| Enamine | EN300-229206-10.0g |

4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole |

51355-83-0 | 95% | 10.0g |

$3131.0 | 2024-06-20 | |

| TRC | C611460-50mg |

4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole |

51355-83-0 | 50mg |

$ 50.00 | 2022-06-06 |

4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole 関連文献

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

51355-83-0 (4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole) 関連製品

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:51355-83-0)4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole

清らかである:99%

はかる:1g

価格 ($):530.0